molecular formula C24H18N4O2S B304516 5-(4-methoxyphenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-(4-methoxyphenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B304516
M. Wt: 426.5 g/mol
InChI Key: QXHUYCHJAIKZET-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is a complex organic compound that belongs to the class of pyrimidothienopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

7-(4-Methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways that are crucial for cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C24H18N4O2S/c1-15-19(13-8-16-6-4-3-5-7-16)20-21-22(31-23(20)27-26-15)24(29)28(14-25-21)17-9-11-18(30-2)12-10-17/h3-14H,1-2H3/b13-8+

InChI Key

QXHUYCHJAIKZET-MDWZMJQESA-N

SMILES

CC1=NN=C2C(=C1C=CC3=CC=CC=C3)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)OC

Isomeric SMILES

CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)OC)/C=C/C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(N=N1)SC3=C2N=CN(C3=O)C4=CC=C(C=C4)OC)C=CC5=CC=CC=C5

Origin of Product

United States

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